molecular formula C9H8Cl2N2S B15165493 1-(2,6-Dichlorophenyl)imidazolidine-2-thione CAS No. 185116-66-9

1-(2,6-Dichlorophenyl)imidazolidine-2-thione

Cat. No.: B15165493
CAS No.: 185116-66-9
M. Wt: 247.14 g/mol
InChI Key: HTATVZAILMGJCT-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)imidazolidine-2-thione is a chemical compound with the molecular formula C₉H₈Cl₂N₂S. It is a derivative of imidazolidine-2-thione, featuring a dichlorophenyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)imidazolidine-2-thione typically involves the reaction of 2,6-dichloroaniline with carbon disulfide and an appropriate amine. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dichlorophenyl)imidazolidine-2-thione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Potential use in developing therapeutic agents for treating infections and cancer.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)imidazolidine-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)imidazolidine-2-one: Similar structure but lacks the thione group.

    1-(2,6-Dichlorophenyl)imidazolidine-2-thiol: Contains a thiol group instead of a thione.

    1-(2,6-Dichlorophenyl)imidazolidine-2-sulfoxide: Oxidized form with a sulfoxide group.

Uniqueness

1-(2,6-Dichlorophenyl)imidazolidine-2-thione is unique due to its specific combination of the dichlorophenyl group and the thione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

185116-66-9

Molecular Formula

C9H8Cl2N2S

Molecular Weight

247.14 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)imidazolidine-2-thione

InChI

InChI=1S/C9H8Cl2N2S/c10-6-2-1-3-7(11)8(6)13-5-4-12-9(13)14/h1-3H,4-5H2,(H,12,14)

InChI Key

HTATVZAILMGJCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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